molecular formula C18H20O4 B042213 Magnolignan C CAS No. 93697-42-8

Magnolignan C

Cat. No.: B042213
CAS No.: 93697-42-8
M. Wt: 300.3 g/mol
InChI Key: LHJCLTLPXXKFTJ-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety data sheet for Magnolignan C suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to rinse with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Magnolignan C, a lignan isolated from Magnoliae Cortex , has been shown to target several biological entities. It has been found to inhibit the growth of human immunodeficiency virus-1 (HIV-1) and other viruses, such as herpes simplex virus type 1 and human cytomegalovirus . It also exhibits antimicrobial activity against bacteria and fungi . Furthermore, it has been shown to be effective in treating UVB-induced hyperpigmentation of the skin and hyperpigmentary disorders, such as melasma and senile lentigo .

Mode of Action

It has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (g1 and g2/m phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects .

Biochemical Pathways

This compound has been found to modulate several biochemical pathways. In the context of cancer, it has been shown to alter several cancer signaling pathways . Specifically, the PI3K-AKT/mTOR and ERK/MEK pathways were revealed to be the targets of this compound’s synergistic action with the BRAF inhibitor (SB590885) in halting the progression of liver cancer cells .

Result of Action

The result of this compound’s action is multifaceted. It has been shown to inhibit the growth of various viruses and exhibit antimicrobial activity . In addition, it has demonstrated anticancer activity by inhibiting the cell cycle, inducing apoptosis, and causing anti-invasion, anti-metastasis, and anti-proliferative effects . It has also been found to be effective in treating hyperpigmentation disorders .

Preparation Methods

The total synthesis of Magnolignan C involves several key steps:

    Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.

    Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.

    Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.

    Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.

Chemical Reactions Analysis

Magnolignan C undergoes various chemical reactions, including:

Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .

Comparison with Similar Compounds

Magnolignan C is unique compared to other similar compounds due to its larger molecular volume and distinct spatial conformation:

    Similar Compounds: Honokiol and magnolol are two principal compounds found in Magnolia species that share some structural similarities with this compound.

    Uniqueness: Unlike honokiol and magnolol, this compound has a bi-dibenzofuran skeleton with two hydroxyl and allyl groups on each benzene ring.

Properties

IUPAC Name

3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCLTLPXXKFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential therapeutic applications of Magnolignan C based on the identified targets and pathways?

A1: Although the provided research papers [, ] primarily focus on identifying this compound within complex mixtures and exploring its presence in traditional medicine, they don't delve into specific therapeutic applications or mechanisms of action. Further research is needed to elucidate the specific targets and downstream effects of this compound to understand its potential therapeutic uses.

Q2: Has this compound been identified in any traditional Chinese medicine formulations, and if so, what are the traditional uses of these formulations?

A2: Yes, this compound has been identified in Xiaoer Chiqiao Qingre Granules (XRCQ), a traditional Chinese medicine formulation []. While the research suggests XRCQ might address fever in children potentially through pathways involving tumor necrosis factor and PI3K-AKT, the specific role of this compound within this context requires further investigation [].

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